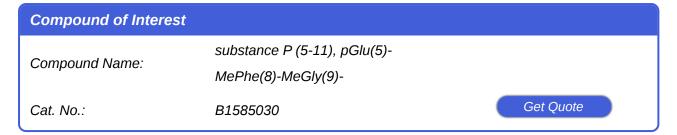




Solid-Phase Peptide Synthesis of C-Terminal N,N-Dimethylated Heptapeptides (DiMe-C7)

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of C-terminally N,N-dimethylated heptapeptides, referred to herein as DiMe-C7. C-terminal modifications, such as N,N-dimethylation, can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of peptides.[1] This protocol is based on the widely used Fmoc/tBu strategy and employs an on-resin reductive amination to introduce the C-terminal dimethylamino group. The methodology is applicable for the synthesis of a wide range of peptide sequences with this specific C-terminal modification.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and stepwise construction of peptide chains on an insoluble polymeric support.[2] While standard SPPS protocols typically yield peptides with a C-terminal carboxylic acid or amide, the synthesis of C-terminally modified peptides is of great interest for therapeutic and research applications. C-terminal N-alkylation, including dimethylation, can enhance resistance to enzymatic degradation and modulate receptor binding affinity.[3][4]



This protocol details a robust method for the synthesis of C-terminally N,N-dimethylated peptides using an aldehyde-functionalized resin. The synthesis commences with the reductive amination of the aldehyde resin with dimethylamine to form a stable secondary amine linkage. [5][6][7] Subsequently, the peptide chain is elongated using standard Fmoc-based solid-phase synthesis techniques.[8] This approach allows for the versatile synthesis of various heptapeptide sequences with a C-terminal N,N-dimethyl modification.

Experimental ProtocolsResin Selection and Preparation

An aldehyde-functionalized resin, such as a Backbone Amide Linker (BAL) resin, is recommended for this procedure.[6]

Protocol:

- Place the desired amount of aldehyde resin (e.g., 100-200 mesh, 1% DVB, with a loading capacity of 0.5-1.0 mmol/g) in a fritted reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours at room temperature.
- Wash the resin extensively with DMF (3 x 5 mL per gram of resin) to remove any impurities.

On-Resin C-Terminal Dimethylation via Reductive Amination

This step introduces the N,N-dimethylamino group at the C-terminus of the future peptide.

Protocol:

- Prepare a solution of 2 M dimethylamine in DMF.
- Add the dimethylamine solution to the swollen aldehyde resin.
- Allow the mixture to react for 1 hour at room temperature to form the imine intermediate.
- Wash the resin with DMF (3 x 5 mL per gram of resin).



- Prepare a solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), in DMF.
- Add the reducing agent solution to the resin and react for 2-4 hours at room temperature.
- Wash the resin thoroughly with DMF (5 x 5 mL per gram of resin) and then with dichloromethane (DCM) (3 x 5 mL per gram of resin).
- A small sample of the resin can be subjected to a chloranil test to confirm the presence of a secondary amine.

Peptide Chain Elongation (Fmoc-SPPS)

The following steps describe a single coupling cycle for the addition of one amino acid. This cycle is repeated for each of the seven amino acids in the peptide sequence.

- a. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- React for 5 minutes, then drain the solution.
- Add a fresh 20% piperidine in DMF solution and react for an additional 15 minutes.
- Wash the resin with DMF (5 x 5 mL per gram of resin).
- b. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and preactivate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- React for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.



• Wash the resin with DMF (3 x 5 mL per gram of resin) and DCM (3 x 5 mL per gram of resin).

Repeat the deprotection and coupling steps for all seven amino acid residues of the desired peptide sequence.

Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the acid-labile sidechain protecting groups.

Protocol:

- Wash the final peptide-resin with DCM (3 x 5 mL per gram of resin) and dry under vacuum.
- Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A
 common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane
 (TIS).
- Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
- React for 2-3 hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

Purification and Characterization

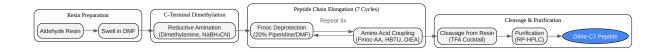
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary



Parameter	Resin Preparation	C-Terminal Dimethylati on	Fmoc Deprotectio n	Amino Acid Coupling	Final Cleavage
Reagents	Aldehyde Resin, DMF	Dimethylamin e, NaBH₃CN (or STAB), DMF	20% Piperidine in DMF	Fmoc-Amino Acid, HBTU, DIEA, DMF	95% TFA, 2.5% H ₂ O, 2.5% TIS
Concentratio n/Equivalents	-	2 M Dimethylamin e, 4 eq. Reductant	20% (v/v)	4 eq. AA, 3.9 eq. HBTU, 8 eq. DIEA	-
Reaction Time	1-2 hours (swelling)	1 hour (imine), 2-4 hours (reduction)	5 min + 15 min	1-2 hours	2-3 hours
Temperature	Room Temperature	Room Temperature	Room Temperature	Room Temperature	Room Temperature
Solvent	DMF	DMF	DMF	DMF	-

Workflow Diagram



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Caption: Workflow for the solid-phase synthesis of a C-terminally N,N-dimethylated heptapeptide (DiMe-C7).



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